3-[2-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine
Description
Significance of Oxazole (B20620) Core Structures in Chemical Research
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry. nih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govresearchgate.net The oxazole nucleus is a key component in numerous natural products and has been successfully incorporated into a variety of commercially available drugs. africanjournalofbiomedicalresearch.com
The structural rigidity and electronic properties of the oxazole ring make it an attractive building block for constructing complex molecules with specific biological targets. Its ability to participate in various non-covalent interactions allows for effective binding to enzymes and receptors within biological systems. africaresearchconnects.com The synthesis of oxazole derivatives is a well-established field, with numerous methods available for their construction and functionalization, further enhancing their appeal to synthetic and medicinal chemists. africanjournalofbiomedicalresearch.comresearchgate.net
Table 1: Examples of Biological Activities Associated with Oxazole-Containing Compounds
| Biological Activity | Example Compound Class |
| Anticancer | Isoxazole-functionalized chromene derivatives |
| Anti-inflammatory | 3,4-Diaryl-isoxazoles |
| Antimicrobial | Indolyl-isoxazoles |
| Antiviral | Isoxazole (B147169) derivatives targeting HIV |
This table is for illustrative purposes and not exhaustive.
Influence of Difluoromethoxy Moieties in Molecular Design and Properties
The introduction of fluorine-containing functional groups is a widely employed strategy in modern drug design to modulate the physicochemical and biological properties of molecules. The difluoromethoxy (-OCHF2) group, in particular, has garnered significant attention for its unique characteristics. It is often considered a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl, thiol, or amine groups.
The presence of the difluoromethoxy group can lead to several advantageous effects, including:
Enhanced Metabolic Stability: The strong carbon-fluorine bonds can block metabolically susceptible sites, leading to an improved pharmacokinetic profile.
Increased Lipophilicity: This can improve a molecule's ability to cross biological membranes.
Modulation of Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups.
Improved Binding Affinity: The unique electronic and steric properties of the -OCHF2 group can lead to more favorable interactions with biological targets.
Table 2: Key Properties of the Difluoromethoxy Group in Molecular Design
| Property | Influence on Molecular Characteristics |
| Lipophilicity | Generally increases lipophilicity, aiding in membrane permeability. |
| Metabolic Stability | The C-F bonds are highly stable, often blocking metabolic pathways. |
| Hydrogen Bonding | Can act as a weak hydrogen bond donor. |
| Bioisosterism | Can mimic other functional groups like hydroxyl or thiol. |
Overview of Research Trajectories for the Compound and Related Analogues
Given the absence of specific studies on 3-[2-(difluoromethoxy)phenyl]-1,2-oxazol-5-amine, its research trajectory can be inferred from the investigation of closely related analogues. The primary areas of exploration for compounds bearing the 3-aryl-1,2-oxazol-5-amine scaffold include oncology, inflammation, and infectious diseases.
Research into 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amine derivatives has focused on their anti-proliferative activities, with quantitative structure-activity relationship (QSAR) studies being employed to optimize their efficacy. nih.govnih.gov This suggests that our target compound could be a candidate for screening in cancer cell lines. The substitution pattern on the phenyl ring is often a key determinant of activity in such scaffolds. espublisher.com
Furthermore, isoxazole derivatives are extensively studied for a variety of therapeutic applications. For instance, some have been investigated as anticancer agents with promising results against melanoma and other cancer cell lines. nih.gov Others have been explored for their anti-inflammatory properties. espublisher.com The synthesis of libraries of such compounds is a common strategy to explore structure-activity relationships and identify lead candidates for further development. The research on 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives has also highlighted the potential antimicrobial and antiproliferative activities of the 2-aminooxazole moiety. researchgate.net
The synthetic route to this compound would likely involve the construction of the isoxazole ring from a suitably substituted benzaldehyde (B42025) or a related precursor bearing the 2-(difluoromethoxy)phenyl group. The amino group at the 5-position of the isoxazole ring is a versatile handle for further chemical modification, allowing for the creation of a diverse library of derivatives for biological screening.
Structure
3D Structure
Properties
IUPAC Name |
3-[2-(difluoromethoxy)phenyl]-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c11-10(12)15-8-4-2-1-3-6(8)7-5-9(13)16-14-7/h1-5,10H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNHDCIYMDBVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)N)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes to 1,2-Oxazol-5-amine Scaffolds
The 1,2-oxazole (or isoxazole) ring is a privileged five-membered heterocycle found in numerous bioactive compounds. beilstein-journals.org The formation of the 1,2-oxazol-5-amine scaffold can be achieved through several primary pathways. One of the most common and versatile methods is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. beilstein-journals.orgnih.gov This approach allows for significant diversity in the substituents at the C3 and C5 positions of the oxazole (B20620) ring.
Another fundamental route involves the reaction of hydroxylamine (B1172632) with a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, which cyclizes to form the isoxazole (B147169) ring. nih.gov For the synthesis of 5-amino-1,2-oxazoles specifically, precursors such as β-keto esters can be condensed with hydroxylamine. nih.gov These foundational methods provide a reliable framework for constructing the core heterocyclic structure of the target compound.
Table 1: Comparison of General Synthetic Routes to 1,2-Oxazole Scaffolds This table is interactive. Users can sort columns by clicking on the headers.
| Method | Key Reactants | Primary Product Type | Advantages | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Alkyne/Alkene | 3,5-Disubstituted or 3,4,5-Trisubstituted 1,2-Oxazoles | High versatility, control over substitution | beilstein-journals.orgnih.gov |
| Condensation/Cyclization | Hydroxylamine, 1,3-Diketone/β-Keto Ester | Substituted 1,2-Oxazoles | Readily available starting materials | nih.gov |
| van Leusen Oxazole Synthesis | Aldehyde, Tosylmethylisocyanide (TosMIC) | 5-Substituted Oxazoles | Mild conditions, good yields | nih.gov |
Strategies for Incorporating Difluoromethoxy-Substituted Phenyl Groups
The difluoromethoxy (OCF₂H) group is a valuable substituent in medicinal chemistry, often used to enhance metabolic stability, membrane permeability, and binding affinity. nih.govgoogle.com Its incorporation into a phenyl ring can be achieved through several strategies.
A common approach is the difluoromethylation of a corresponding phenol (B47542) (e.g., 2-hydroxyphenyl derivatives) using a difluorocarbene source. google.com Reagents like diethyl (bromodifluoromethyl)phosphonate can be used to generate the difluorocarbene intermediate under basic conditions. nih.gov Another modern and powerful method involves visible-light photoredox catalysis, which enables the C-H difluoromethoxylation of arenes directly, sometimes avoiding the need for a pre-functionalized phenol. nih.govresearchgate.net This can be accomplished using specialized reagents like N-(difluoromethoxy)benzotriazole salts under photocatalytic conditions. researchgate.net The choice of strategy often depends on the stage of the synthesis and the compatibility of functional groups on the precursor molecules.
Advanced Synthetic Techniques for 3-[2-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine
The construction of the target compound often employs a combination of established principles and advanced synthetic methods to achieve high efficiency and regioselectivity.
The [3+2] cycloaddition of a nitrile oxide with an alkyne is a cornerstone for building the 3-aryl-1,2-oxazole system. beilstein-journals.orgresearchgate.net In the context of synthesizing this compound, the key intermediate is the 2-(difluoromethoxy)benzonitrile (B1304700) oxide. This dipole is generated in situ from the corresponding 2-(difluoromethoxy)benzaldoxime. The nitrile oxide then reacts with a suitable alkyne bearing a masked or protected amine group to yield the desired 1,2-oxazol-5-amine scaffold. The regioselectivity of this reaction is crucial for ensuring the correct placement of the aryl and amine groups on the oxazole ring. beilstein-journals.org
Late-stage functionalization (LSF) involves introducing key functional groups, such as the difluoromethoxy moiety, at a late step in the synthetic sequence. This strategy is highly valuable as it allows for the rapid diversification of complex molecules. For instance, a pre-formed 3-(2-hydroxyphenyl)-1,2-oxazol-5-amine scaffold could undergo difluoromethoxylation. researchgate.net Alternatively, C-H activation strategies could potentially be employed to directly functionalize a phenyl group already attached to the oxazole ring, although this can present challenges with regioselectivity. researchgate.net These methods offer an efficient route to analogs and derivatives from a common intermediate.
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, reduce waste, and enable novel transformations. Gold-catalyzed reactions, for example, have been developed for the regioselective synthesis of substituted oxazoles from alkynes, nitriles, and an oxygen source. acs.org While not directly forming the amine substituent, such catalytic cyclizations can create the core oxazole ring, which can then be functionalized. Furthermore, various catalysts, including those based on copper or palladium, can be instrumental in the cross-coupling reactions used to prepare complex precursors or to perform late-stage functionalization. mdpi.comresearchgate.net Amine-functionalized cellulose (B213188) has also been explored as a green catalyst for the synthesis of related isoxazol-5(4H)-one structures. mdpi.compreprints.org
Precursor Chemistry and Intermediate Derivatization
The successful synthesis of this compound hinges on the careful preparation of key precursors and intermediates.
The primary precursors are:
A derivative of 2-(difluoromethoxy)benzaldehyde (B1333782) or a related compound to form the C3-substituent and part of the oxazole ring.
A small molecule that provides the C4, C5, and 5-amino functionality of the oxazole ring.
A common synthetic pathway involves the conversion of 2-(difluoromethoxy)benzaldehyde into its corresponding aldoxime, 2-(difluoromethoxy)benzaldehyde oxime. This oxime is then oxidized in situ (e.g., using bleach) to generate the highly reactive 2-(difluoromethoxy)benzonitrile oxide intermediate. mdpi.com This intermediate is immediately trapped in a cycloaddition reaction with an appropriate dipolarophile, such as cyanamide (B42294) or a protected version thereof, to form the final this compound product. Derivatization of the 5-amino group can be performed post-synthesis if required for further studies.
Table 2: Key Precursors and Intermediates This table is interactive. Users can sort columns by clicking on the headers.
| Compound Name | Role in Synthesis | Typical Preparation Method | Reference |
|---|---|---|---|
| 2-(Difluoromethoxy)benzaldehyde | Starting material for the C3-phenyl group | Difluoromethylation of 2-hydroxybenzaldehyde | nih.gov |
| 2-(Difluoromethoxy)benzaldehyde Oxime | Precursor to the nitrile oxide | Reaction of the corresponding aldehyde with hydroxylamine | mdpi.com |
| 2-(Difluoromethoxy)benzonitrile Oxide | Key 1,3-dipole intermediate | In situ oxidation of the corresponding aldoxime | mdpi.com |
| Cyanamide / Protected Cyanamide | Source of the C5-amine and remaining ring atoms | Commercially available | N/A |
Spectroscopic and Advanced Structural Characterization Techniques
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 3-[2-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine. By analyzing ¹H, ¹³C, and ¹⁹F NMR spectra, the connectivity of atoms and the chemical environment of each nucleus can be established.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For the title compound, distinct signals are expected for the aromatic protons, the oxazole (B20620) ring proton, the amine protons, and the unique proton of the difluoromethoxy group.
Aromatic Protons: The protons on the phenyl ring are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will lead to a complex multiplet splitting pattern.
Oxazole Proton: The single proton on the 1,2-oxazole ring is anticipated to resonate as a singlet, with a chemical shift characteristic of such heterocyclic systems. For example, the methine proton in similar 1,2-oxazole structures has been observed as a singlet at δ 8.46 ppm nih.gov.
Amine Protons: The protons of the primary amine group (-NH₂) will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Difluoromethoxy Proton: The -OCHF₂ group will exhibit a characteristic triplet signal due to coupling with the two fluorine atoms (¹J-H,F coupling), typically found at a significantly downfield shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments.
Aromatic Carbons: The six carbons of the phenyl ring will show distinct signals in the δ 110-160 ppm range. The carbon attached to the difluoromethoxy group will be influenced by the electronegative oxygen and fluorine atoms.
Oxazole Carbons: The three carbons of the 1,2-oxazole ring have characteristic chemical shifts. In related structures, these carbons appear at approximately δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm nih.gov.
Difluoromethoxy Carbon: The carbon of the -OCHF₂ group is expected to show a triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond coupling with the two fluorine atoms (¹J-C,F).
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is crucial for confirming the presence and environment of the difluoromethoxy group. A single resonance is expected, which will appear as a doublet due to coupling with the single proton (¹J-H,F coupling). The chemical shift will be characteristic of the -OCHF₂ moiety. In similar structures, the chemical shift for trifluoromethyl groups has been observed around -60 ppm acs.org.
Interactive Data Table: Predicted NMR Chemical Shifts
| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl | ¹H | 7.0 - 8.0 | Multiplet | - |
| Oxazole | ¹H | ~8.5 | Singlet | - |
| Amine | ¹H | Variable | Broad Singlet | - |
| -OCHF₂ | ¹H | Downfield | Triplet | ¹J-H,F |
| Phenyl | ¹³C | 110 - 160 | - | - |
| Oxazole | ¹³C | 108 (C4), 150 (C3), 179 (C5) | - | - |
| -OCHF₂ | ¹³C | Downfield | Triplet | ¹J-C,F |
| -OCHF₂ | ¹⁹F | Characteristic | Doublet | ¹J-H,F |
Mass Spectrometry (MS) for Molecular Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). The fragmentation of the molecule is likely to follow pathways characteristic of isoxazole (B147169) derivatives and substituted aromatic compounds. Key fragmentation pathways for isoxazoles often involve the cleavage of the weak N-O bond umt.eduacs.org.
Expected Fragmentation Pathways:
Cleavage of the Isoxazole Ring: A primary fragmentation event is the cleavage of the N-O bond, which can lead to the loss of small neutral molecules and the formation of characteristic radical cations umt.edu.
Loss of the Difluoromethoxy Group: Fragmentation can occur via the loss of the difluoromethoxy group or parts of it, such as the loss of CHF₂.
Fragmentation of the Phenyl Ring: The substituted phenyl ring can undergo fragmentation, although this is typically less favored than the cleavage of the weaker heterocyclic ring.
Formation of Aryl Cations: The fragmentation process can lead to the formation of stable aryl cations, which are often observed in the mass spectra of aromatic compounds nih.gov.
Interactive Data Table: Predicted Key Mass Fragments
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| [M]⁺ | Molecular Ion | - |
| [M - CHF₂]⁺ | Loss of difluoromethyl radical | Cleavage of C-O bond |
| [C₈H₅FN₂O]⁺ | Loss of OCHF | Rearrangement and cleavage |
| [C₇H₄F₂O]⁺ | Difluoromethoxyphenyl cation | Cleavage of C-C bond to oxazole |
| [C₉H₆F₂N]⁺ | Loss of amine and CO | Ring cleavage and rearrangement |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound would display several key absorption bands:
N-H Stretching: The amine group (-NH₂) is expected to show two distinct absorption bands in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations researchgate.net.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C-H stretch of the oxazole ring may also appear in this region vscht.cz.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the 1,2-oxazole and phenyl rings are expected in the 1500-1650 cm⁻¹ region.
C-O Stretching: The aryl-ether C-O stretching of the difluoromethoxy group will likely produce a strong band around 1200-1250 cm⁻¹.
C-F Stretching: The C-F bonds of the difluoromethoxy group will give rise to strong, characteristic absorption bands in the fingerprint region, typically between 1000 and 1100 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300 - 3500 | -NH₂ | N-H Asymmetric & Symmetric Stretch |
| > 3000 | Aromatic C-H | C-H Stretch |
| 1500 - 1650 | C=N, C=C | Ring Stretching |
| 1200 - 1250 | Ar-O-C | C-O Asymmetric Stretch |
| 1000 - 1100 | -CF₂ | C-F Stretch |
X-ray Crystallography for Solid-State Structural Determination
Based on studies of similar phenyl-substituted oxazole structures, it is expected that the phenyl and oxazole rings will be nearly coplanar, although some torsion angle between the rings is likely due to steric hindrance nih.gov. The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the amine group (N-H···N or N-H···O interactions) and potentially π-π stacking interactions between the aromatic rings nih.gov. X-ray analysis would provide precise measurements of these interactions.
Computational Spectroscopic Predictions
Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful complementary tool to experimental spectroscopy researchgate.net. Methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) can be used to predict the optimized molecular geometry and various spectroscopic properties.
NMR Predictions: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to aid in signal assignment researchgate.net.
IR Predictions: DFT calculations can predict the vibrational frequencies and intensities of the molecule. These calculated frequencies are often scaled to better match experimental values and can help in the assignment of complex vibrational modes observed in the IR spectrum ias.ac.in.
Electronic Properties: Computational methods can also predict electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, providing insights into the molecule's reactivity and electronic transitions researchgate.net.
These computational predictions can be invaluable in confirming the structural assignments made from experimental data and in providing a deeper understanding of the molecule's electronic structure.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies of Electronic and Geometrical Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. semanticscholar.orgresearchgate.net It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. semanticscholar.org For a molecule like 3-[2-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine, DFT calculations could elucidate the spatial arrangement of its atoms and the distribution of electrons, which are fundamental to its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.netscispace.com The energy and shape of these orbitals are crucial in determining a molecule's reactivity and its ability to participate in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. scispace.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov
A theoretical FMO analysis of this compound would calculate the energies of its HOMO and LUMO. This data, presented in a table, would provide a quantitative measure of its electronic properties.
Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound (Note: The following data is illustrative as specific experimental or computational results for this compound were not found in the searched literature.)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Value |
| LUMO | Value |
| Energy Gap (LUMO-HOMO) | Value |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas with an excess of electrons, which are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) indicate areas with a deficiency of electrons, which are susceptible to nucleophilic attack. researchgate.net
For this compound, an MEP map would reveal the charge distribution across the molecule, highlighting the electronegative oxygen and nitrogen atoms of the oxazole (B20620) ring and the amine group, as well as the difluoromethoxy group, as potential sites for interaction.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This technique is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target. nih.govmdpi.comresearchgate.net The simulations provide insights into the binding mode, binding affinity, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Receptor Binding Site Characterization via Docking
In a molecular docking study of this compound, the first step would be to identify a relevant biological target. The docking simulation would then place the molecule into the binding site of this receptor. The analysis of the docked poses would characterize the key amino acid residues in the binding pocket that interact with the ligand.
Predicted Binding Modes and Interaction Energies
The results of a docking simulation would predict the most stable binding mode of this compound within the receptor's active site. This would include the specific orientation of the molecule and the detailed interactions it forms with the surrounding amino acids. The simulation would also calculate a docking score or binding energy, which is an estimation of the binding affinity.
Table 2: Hypothetical Molecular Docking Results for this compound (Note: The following data is illustrative as specific experimental or computational results for this compound were not found in the searched literature.)
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Protein Name | Value | Amino Acid, Amino Acid, ... |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating molecular descriptors (physicochemical properties, electronic properties, etc.) of a set of molecules with their experimentally determined biological activities. koreascience.kr Once a statistically significant QSAR model is established, it can be used to predict the activity of new, untested compounds. nih.gov
A QSAR study involving this compound would require a dataset of structurally related compounds with known biological activities. Molecular descriptors for each compound would be calculated, and a statistical model would be built to relate these descriptors to the observed activity. Such a model could then be used to predict the activity of this compound and to guide the design of new analogs with improved potency.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Chemical Space Exploration and Scaffold Hopping Methodologies
In modern drug discovery, exploring the vastness of chemical space is essential for identifying novel molecular entities with improved efficacy, selectivity, and pharmacokinetic profiles. For a given lead compound such as this compound, computational chemistry provides powerful tools for this exploration. Methodologies like scaffold hopping are employed to identify structurally novel compounds that retain or improve upon the biological activity of the original molecule by modifying its core structure. nih.gov
Scaffold hopping is a strategy used to move from a known active compound to a new chemical series by replacing the central core, or "scaffold," while preserving the three-dimensional arrangement of key functional groups responsible for biological activity. acs.org This approach is particularly valuable for generating novel intellectual property, overcoming undesirable physicochemical or pharmacokinetic properties, or finding alternative synthetic routes. researchgate.net For the this compound core, this could involve replacing the 3-phenyl-1,2-oxazol-5-amine framework with other heterocyclic systems.
Computational Approaches for Novel Scaffold Design
Computational methods are central to designing new scaffolds. These techniques can be broadly categorized as structure-based or ligand-based. Structure-based methods require knowledge of the 3D structure of the biological target, while ligand-based methods rely on the information from known active molecules.
One common approach is fragment-based scaffold hopping . Here, the lead molecule is deconstructed into key fragments. For this compound, the key fragments would be the 2-(difluoromethoxy)phenyl group and the 5-amino-1,2-oxazole group. Virtual screening of fragment libraries can then identify alternative cores that maintain the spatial orientation of these peripheral groups.
Another powerful technique is de novo design . This involves using algorithms to "grow" new molecules within the constraints of a target's binding site, often starting from a single fragment or seed structure. This can lead to the discovery of completely novel and unexpected scaffolds.
Finally, shape-based screening and pharmacophore modeling are ligand-based methods that can identify diverse scaffolds. A 3D representation of the lead compound's shape or a model of its key pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings) is used to search large databases for molecules that are sterically and electronically similar, even if their underlying chemical scaffolds are different. acs.org For example, the 1,2-oxazole ring could be replaced by other five-membered heterocycles like thiazole (B1198619) or 1,2,4-oxadiazole, which can present similar interaction points. semanticscholar.orgresearchgate.net
Table 1: Hypothetical Scaffold Hopping Strategies for the 1,2-Oxazole Core This table presents potential alternative scaffolds for the 1,2-oxazole ring in this compound, designed to maintain key pharmacophoric features while altering the core structure.
| Original Scaffold | Proposed Replacement Scaffold | Rationale for Hopping | Potential Advantages |
|---|---|---|---|
| 1,2-Oxazole | 1,2,4-Triazole | Maintains a five-membered aromatic heterocycle with similar geometry and hydrogen bonding capabilities. | Improved metabolic stability, altered hydrogen bonding network, novel intellectual property. |
| 1,2-Oxazole | Thiazole | Bioisosteric replacement that preserves the ring size and aromaticity. Can modulate electronic properties. | Modified lipophilicity, potential for new interactions via the sulfur atom. |
| 1,2-Oxazole | Pyrazole | Isomeric heterocycle that changes the position of heteroatoms, potentially altering vectorality of substituents and interaction points. | Access to different chemical space, potential for improved synthetic accessibility. |
| 1,2-Oxazole | Benzoxazole | Introduces a fused ring system, increasing rigidity and extending the molecular framework. | Enhanced van der Waals interactions, increased potency, exploration of larger binding pockets. mdpi.com |
Bioisosteric Replacement Strategies
Bioisosteric replacement is a cornerstone of lead optimization, involving the substitution of one atom or group of atoms for another with similar steric, electronic, or physicochemical properties. drughunter.com This strategy is used to fine-tune a molecule's properties, such as potency, selectivity, metabolic stability, and solubility. chem-space.com For this compound, several opportunities for bioisosteric replacement exist.
The difluoromethoxy (OCHF2) group is a key feature. Fluorine-containing motifs are widely used in medicinal chemistry to modulate properties like lipophilicity and metabolic stability. tandfonline.com The OCHF2 group can act as a bioisostere for other groups like a hydroxyl (OH), thiol (SH), or methyl (CH3) group, while also possessing unique hydrogen bonding capabilities. tandfonline.com It could be replaced with other fluorinated groups to further optimize properties. For example, a trifluoromethoxy (OCF3) group would increase lipophilicity and block potential metabolic oxidation at that position.
The ortho-substituted phenyl ring is another site for modification. Phenyl rings are common in drugs but can sometimes lead to metabolic liabilities. drughunter.com Saturated and conformationally rigid bicyclic structures, such as bicyclo[2.1.1]hexanes, have been proposed as effective bioisosteric replacements for ortho-disubstituted phenyl rings to enhance properties like water solubility and decrease lipophilicity while maintaining biological activity. chem-space.com
Table 2: Potential Bioisosteric Replacements in this compound This table outlines possible bioisosteric modifications to the parent compound and the predicted impact on key physicochemical properties.
| Original Group | Location | Proposed Bioisostere | Predicted Impact on Properties |
|---|---|---|---|
| -OCHF₂ (Difluoromethoxy) | Phenyl Ring | -OCF₃ (Trifluoromethoxy) | Increases lipophilicity (LogP), enhances metabolic stability. nih.gov |
| -OCHF₂ (Difluoromethoxy) | Phenyl Ring | -CF₃ (Trifluoromethyl) | Strong electron-withdrawing effect, increased metabolic stability, significant increase in lipophilicity. |
| -OCHF₂ (Difluoromethoxy) | Phenyl Ring | Cyclopropoxy | Maintains steric bulk while reducing lipophilicity compared to fluorinated groups. |
| Phenyl Ring | Core Structure | Thiophene Ring | Classical heteroaromatic replacement, may alter electronic profile and solubility. |
| Phenyl Ring | Core Structure | Pyridine Ring | Introduces a basic nitrogen atom, potentially improving solubility and allowing for salt formation. |
Conformational Analysis and Molecular Dynamics Simulations
Understanding the three-dimensional structure and dynamic behavior of a molecule is critical for predicting its interaction with a biological target. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the spatial arrangements and flexibility of molecules.
Molecular dynamics (MD) simulations provide a more detailed, time-resolved view of a molecule's behavior. nih.gov By simulating the movements of atoms over time, MD can reveal how the compound interacts with its environment, such as a protein's active site. An MD simulation of this compound complexed with its target protein would allow researchers to assess the stability of the binding pose and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. ajchem-a.com
Typical analyses of an MD trajectory include:
Root-Mean-Square Deviation (RMSD): Measures the average deviation of the molecule's or protein's backbone atoms over time from a reference structure. A stable RMSD value suggests the system has reached equilibrium. ajchem-a.com
Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average positions, highlighting flexible regions of the molecule or protein.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and target over the course of the simulation, quantifying the stability of these crucial interactions.
Table 3: Key Parameters from a Hypothetical Molecular Dynamics Simulation This table illustrates the type of data generated from an MD simulation of this compound bound to a target protein, and how it is interpreted.
| Analysis Metric | Typical Result (Example) | Interpretation |
|---|---|---|
| Ligand RMSD | Plateau at 1.5 Å after 20 ns | The ligand achieves a stable binding pose within the active site and does not diffuse away. |
| Protein RMSD | Plateau at 2.0 Å after 15 ns | The overall protein structure remains stable upon ligand binding. |
| Key Hydrogen Bonds | Occupancy > 85% for amine (-NH₂) with Asp128 | A stable and persistent hydrogen bond is formed, indicating a critical interaction for binding affinity. |
| RMSF of Ligand | High fluctuation (>2.5 Å) in the -OCHF₂ group | The difluoromethoxy group is highly flexible and explores multiple orientations within the binding pocket. |
Based on a comprehensive search of available scientific literature, there is currently no specific published data for the compound "this compound" that directly corresponds to the detailed mechanistic investigations requested in the outline.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables focusing solely on this specific compound for the following sections:
Mechanistic Investigations of Biological Interactions in Vitro and Preclinical Models 5.1. Enzyme Inhibition Studies in in Vitro Systems5.1.1. in Vitro Enzyme Assays and Kinetic Analysis5.1.2. Mechanistic Pathways of Enzyme Modulation5.2. Receptor Binding Profiling and Ligand Receptor Interactions in Vitro 5.2.1. Analysis of Allosteric and Orthosteric Binding Mechanisms5.3. Modulation of Biochemical Pathways in Cell Free or Model Systems5.4. in Vitro Adme Absorption, Distribution, Metabolism, Excretion Studies for Mechanistic Insights Excluding Clinical Outcomes
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies for Mechanistic Insights (Excluding Clinical Outcomes)
Microsomal Stability and Metabolite Identification in Enzyme Systems
No information is available in the public domain regarding the in vitro metabolic stability of this compound in liver microsomes or other enzyme systems. Consequently, there are no identified metabolites for this compound.
Permeability Studies in Model Membrane Systems
There are no published studies on the permeability of this compound across model membrane systems, such as Parallel Artificial Membrane Permeability Assays (PAMPA) or Caco-2 cell monolayers.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Identification of Key Pharmacophoric Features
The foundational structure of 3-[2-(difluoromethoxy)phenyl]-1,2-oxazol-5-amine comprises a 1,2-oxazol-5-amine core linked to a 2-(difluoromethoxy)phenyl group. The key pharmacophoric features are the specific arrangement of hydrogen bond donors and acceptors, aromatic regions, and the lipophilic character imparted by the difluoromethoxy group.
The 1,2-oxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recognized bioisostere for other aromatic and heterocyclic rings in medicinal chemistry. The 5-amino group on this ring acts as a crucial hydrogen bond donor, which can engage with biological targets.
Impact of Substituent Modifications on Interaction Profiles
Systematic modifications of the substituents on the this compound scaffold are essential for understanding and optimizing its interaction profiles. SAR studies on related isoxazole (B147169) derivatives have demonstrated that alterations to the phenyl ring and the amine group can lead to substantial changes in biological activity.
Table 1: Impact of Phenyl Ring Substitutions on a Generic 3-Phenyl-1,2-oxazol-5-amine Scaffold
| Substitution Position | Substituent Type | General Impact on Activity |
| Ortho (2-position) | Bulky groups | Can induce a conformational twist, affecting binding. |
| Meta (3-position) | Electron-withdrawing | May enhance activity through altered electronics. |
| Para (4-position) | Electron-donating | Can influence metabolic stability and potency. |
For this compound specifically, the difluoromethoxy group at the 2-position is a critical determinant of its properties. Replacing this group with other substituents, such as a methoxy, trifluoromethoxy, or a simple hydrogen atom, would likely alter the compound's lipophilicity, metabolic stability, and ability to form specific interactions with a target. For instance, the replacement of the difluoromethoxy group with a more electron-donating group could change the electron density of the phenyl ring and affect its interaction with electron-deficient pockets in a receptor.
Modifications to the 5-amino group, such as acylation or alkylation, would change its hydrogen bonding capacity and could introduce steric bulk, which may either enhance or diminish binding affinity depending on the topology of the binding site.
Elucidation of Structural Determinants for Selectivity
The selectivity of a compound for a specific biological target over others is a critical aspect of drug design, aiming to maximize therapeutic efficacy while minimizing off-target effects. For this compound, the structural determinants of selectivity are likely multifaceted.
The conformational restriction imposed by the ortho-difluoromethoxy group on the phenyl ring can play a pivotal role in selectivity. This substitution can force the phenyl ring to adopt a specific dihedral angle relative to the isoxazole ring, a conformation that may be favored by the active site of one target but not another.
Furthermore, the unique electronic signature of the difluoromethoxy group contributes to its selective interactions. The combination of a hydrogen bond accepting oxygen atom and the electron-withdrawing fluorine atoms creates a distinct electrostatic potential surface that can be recognized with high specificity by a complementary binding pocket.
Comparative analysis with analogs bearing different substituents on the phenyl ring is crucial for elucidating these determinants. For example, comparing the activity and selectivity profiles of the 2-difluoromethoxy analog with the corresponding 3- and 4-substituted isomers would highlight the importance of the substituent's position in achieving selective target engagement.
Emerging Research Avenues and Future Directions
Development of Advanced Synthetic Methodologies for Oxazole (B20620) Derivatization
The synthesis of isoxazole (B147169) derivatives has traditionally relied on methods like 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. However, the demand for more efficient, selective, and sustainable synthetic routes has spurred the development of advanced methodologies.
One of the most promising areas is the transition-metal-catalyzed C-H activation . This approach allows for the direct functionalization of the isoxazole ring, bypassing the need for pre-functionalized starting materials. For instance, palladium-catalyzed direct arylation at the 5-position of isoxazoles has been achieved, offering a streamlined route to novel analogs. nih.gov Rhodium-catalyzed C-H alkynylation is another powerful tool for derivatization. nih.gov The development of catalyst-driven regioselective C-H functionalization will be crucial for creating diverse libraries of isoxazole derivatives for biological screening. u-tokyo.ac.jp
Visible-light photocatalysis is emerging as a green and efficient alternative for the synthesis and derivatization of oxazoles and isoxazoles. cityu.edu.hknih.gov These methods often proceed under mild conditions and can enable unique chemical transformations that are not accessible through traditional thermal methods. The use of photocatalysis for the synthesis of complex isoxazole-containing molecules is an area ripe for exploration. researchgate.net
Furthermore, the development of metal-free synthetic routes is gaining traction due to concerns about the cost, toxicity, and environmental impact of heavy metal catalysts. biorxiv.org Methodologies utilizing organocatalysts, microwave assistance, and ultrasonication are being explored to provide more sustainable pathways to isoxazole synthesis. rsc.org
| Methodology | Description | Potential Advantages |
| C-H Activation | Direct functionalization of C-H bonds on the isoxazole ring using transition metal catalysts (e.g., Pd, Rh). | Atom economy, step economy, access to novel derivatives. |
| Photocatalysis | Use of visible light and a photocatalyst to drive chemical reactions for isoxazole synthesis and modification. | Mild reaction conditions, high selectivity, green chemistry. |
| Metal-Free Synthesis | Employment of organocatalysts, microwave, or ultrasound to avoid the use of metal catalysts. | Reduced cost, lower toxicity, environmentally friendly. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid and cost-effective design of new molecules with desired properties. biorxiv.org For isoxazole derivatives, these computational tools can be applied in several ways.
Quantitative Structure-Activity Relationship (QSAR) studies are already being used to build predictive models for the biological activity of isoxazole compounds. nih.govumt.edu By analyzing the relationship between the chemical structure and biological activity of a set of known isoxazole derivatives, QSAR models can predict the activity of new, untested compounds. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structural requirements for activity. bohrium.com
De novo drug design leverages generative AI models to create entirely new molecular structures with optimized properties. nih.govuni.lu These algorithms can be trained on large datasets of known active molecules to learn the underlying principles of molecular design and then generate novel isoxazole derivatives that are predicted to have high potency and favorable pharmacokinetic profiles. rsc.org
Computational screening of large virtual libraries of isoxazole derivatives against specific biological targets is another powerful application of AI. nih.gov This allows researchers to prioritize which compounds to synthesize and test, saving significant time and resources.
| AI/ML Application | Description | Impact on Isoxazole Research |
| QSAR/3D-QSAR | Building predictive models that correlate the chemical structure of isoxazole derivatives with their biological activity. | Rational design of more potent and selective compounds. cityu.edu.hk |
| De Novo Design | Using generative algorithms to create novel isoxazole-based molecules with desired properties. | Exploration of new chemical space and discovery of novel scaffolds. |
| Computational Screening | Virtually screening large libraries of isoxazole compounds against biological targets to identify potential hits. | Prioritization of synthetic efforts and acceleration of lead discovery. |
Exploration of Novel Biological Targets through Mechanistic Chemical Biology Studies
Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. youtube.com Mechanistic chemical biology studies are crucial for identifying the specific molecular targets of these compounds and elucidating their mechanisms of action.
A significant body of research has focused on the anticancer properties of isoxazole derivatives. These compounds have been shown to target a variety of cancer-related proteins, including:
Tubulin: Some isoxazole-based compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. periodikos.com.br
Heat shock protein 90 (Hsp90): Isoxazole derivatives have been designed as Hsp90 inhibitors, which can destabilize a number of oncoproteins that are clients of this molecular chaperone.
Kinases: Many isoxazole-containing compounds are potent kinase inhibitors, targeting signaling pathways that are dysregulated in cancer.
In the field of infectious diseases , isoxazole derivatives are being investigated as novel antibacterial and antitubercular agents. For example, specific isoxazole compounds have been identified that target the FadD enzymes in Mycobacterium tuberculosis, which are essential for mycolic acid biosynthesis. nih.govbohrium.com
The structural similarity of some isoxazole derivatives to the neurotransmitter glutamate (B1630785) has led to their exploration as modulators of receptors in the central nervous system , such as the AMPA receptor. nih.gov
| Biological Target Class | Examples of Isoxazole Activity | Therapeutic Area |
| Cancer-Related Proteins | Tubulin polymerization inhibition, Hsp90 inhibition, kinase inhibition. | Oncology |
| Enzymes in Pathogens | Inhibition of FadD enzymes in Mycobacterium tuberculosis. | Infectious Diseases |
| CNS Receptors | Modulation of AMPA receptors. | Neurology |
Role as Chemical Probes in Elucidating Biological Mechanisms
The unique chemical properties of the isoxazole ring make it an attractive scaffold for the development of chemical probes to study biological processes.
Fluorescent probes incorporating the isoxazole moiety can be designed to visualize and track biological molecules and events in living cells. nih.gov The fluorescence properties of these probes can be modulated by their interaction with specific targets, providing a powerful tool for bioimaging. umt.edu
Perhaps one of the most exciting emerging applications is the use of isoxazoles as native photo-cross-linkers for photoaffinity labeling and chemoproteomics . nih.govbohrium.com Due to the labile N-O bond, the isoxazole ring can be cleaved by UV light to generate a reactive intermediate that can covalently bind to interacting proteins. wikipedia.org This allows for the identification of the direct binding partners of isoxazole-containing drugs and bioactive compounds within the complex environment of a cell. nih.govbiorxiv.org This "natively embedded" photo-cross-linker approach is advantageous as it minimally perturbs the structure of the parent molecule, thus providing a more accurate picture of its interactions. cityu.edu.hk
| Type of Chemical Probe | Application | Advantage of Isoxazole Scaffold |
| Fluorescent Probes | Bioimaging of specific biomolecules or cellular events. | Tunable photophysical properties through derivatization. |
| Photo-Cross-Linkers | Identifying protein targets of isoxazole-containing compounds through photoaffinity labeling. | Minimal structural perturbation, allowing for more accurate target identification. |
While the specific compound 3-[2-(difluoromethoxy)phenyl]-1,2-oxazol-5-amine has not yet been the focus of extensive research, the broader class of isoxazole derivatives represents a rich and promising area of chemical and biological investigation. The future directions outlined in this article, from the development of advanced synthetic methods and the integration of AI in compound design to the exploration of novel biological targets and the use of isoxazoles as chemical probes, provide a clear indication of the exciting potential that lies ahead for this important class of heterocyclic compounds. Future research on this compound will likely draw upon these emerging trends to unlock its therapeutic potential.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
